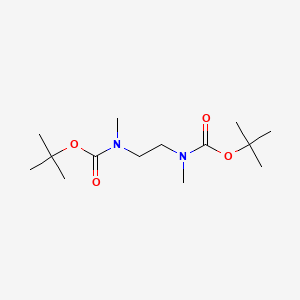

N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

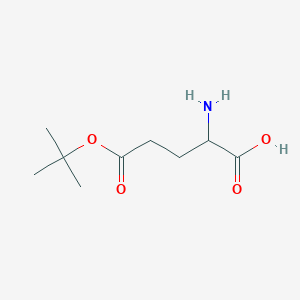

N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine, also known as tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate, is a useful research chemical . Its molecular weight is 188.27 and its molecular formula is C9H20N2O2 .

Molecular Structure Analysis

The molecular structure of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine consists of a central ethane backbone with two amine groups (NH2) attached to each carbon atom . Each of these amine groups is further modified with a methyl group (CH3) and a tert-butyl carbamate (BOC) group .Chemical Reactions Analysis

While specific chemical reactions involving N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine are not available, compounds of this nature are often involved in reactions that exploit their amine functional groups. These reactions can include condensation with ketones or aldehydes, and chelation with metal ions .Physical And Chemical Properties Analysis

N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine has a molecular weight of 188.27 and a molecular formula of C9H20N2O2 . It is a compound with a relatively low complexity, and it has a topological polar surface area of 41.6 Å .科学研究应用

Active Esterification Agent

This compound can be used as an active esterification agent . Esterification is a common reaction in organic synthesis, and active esterification agents like this compound can facilitate the process, making it more efficient.

Amine Protecting Agent

It can also serve as an amine protecting agent . Protecting groups are vital in organic synthesis to prevent unwanted reactions from occurring in certain functional groups while another part of the molecule is being modified.

Catalyst in Organic Synthesis Reactions

This compound can be used as a catalyst in organic synthesis reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction, making it proceed faster.

Electroplating Chemistry

In the field of electroplating, this compound can be used . Electroplating is a process that uses an electric current to reduce dissolved metal cations so that they form a thin coherent metal coating on an electrode.

Catalyst Carrier

It can also be used as a catalyst carrier . Catalyst carriers are materials, usually porous, that support the active phase of a catalyst, i.e., the material that directly participates in the chemical reaction.

Steric Hindrance Studies

The compound can be used in steric hindrance studies . Steric hindrance occurs when the size of groups within a molecule prevents chemical reactions that are observed in related smaller molecules.

安全和危害

属性

IUPAC Name |

tert-butyl N-methyl-N-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15(7)9-10-16(8)12(18)20-14(4,5)6/h9-10H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEDOSUNWXSRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。